Nopaline

描述

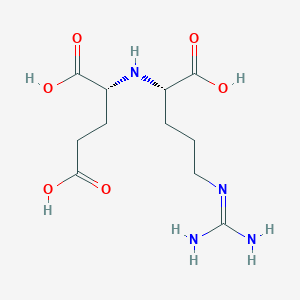

Nopaline is a chemical compound derived from the amino acids glutamic acid and arginine. It is classified as an opine, a group of compounds produced by the interaction of certain bacteria with plant tissues. This compound is specifically associated with the bacterium Agrobacterium tumefaciens, which causes crown gall disease in plants. This compound is utilized by the bacterium as a source of carbon and nitrogen.

准备方法

Synthetic Routes and Reaction Conditions

Nopaline can be synthesized through the enzymatic reaction involving this compound synthase, which catalyzes the condensation of arginine and alpha-ketoglutaric acid. The reaction typically occurs under physiological conditions, with the enzyme facilitating the formation of this compound from its precursors.

Industrial Production Methods

In an industrial setting, this compound production involves the cultivation of Agrobacterium tumefaciens strains that carry the this compound synthase gene. The bacteria are grown in a controlled environment where they infect plant tissues, leading to the production of this compound. The compound is then extracted and purified from the plant tissues.

化学反应分析

Catabolic Degradation

In Agrobacterium, nopaline is degraded via D-nopaline dehydrogenase :

- Key Genes : noxB (this compound oxidase) in Ti plasmids .

- Regulation : Induced by this compound binding to transcriptional activator NocR .

Non-Enzymatic Chemical Reactions

This compound participates in several abiotic transformations:

Oxidation

- Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

- Products : Oxo-nopaline derivatives via keto group oxidation .

Reduction

Substitution

- Reagents : Halogens (e.g., Cl₂) or nucleophiles (e.g., NH₃).

- Products : Halogenated or amine-substituted analogs .

Metabolic Pathways in Agrobacterium

This compound catabolism involves coordinated transport and enzymatic steps:

Comparative Reactivity of Opines

This compound differs from structurally similar opines in reactivity and metabolic roles:

Analytical Characterization

Key methods for studying this compound reactions:

- HPLC-MS : Quantifies this compound and metabolites in plant extracts .

- ¹H-NMR : Identifies substitution patterns (δ 3.2–3.5 ppm for α-ketoglutarate protons) .

- X-ray Crystallography : Resolves enzyme-substrate complexes (e.g., NOS-NADP⁺) .

Environmental and Biotechnological Implications

- Plant Pathology : this compound synthesis marks tumor progression in crown gall disease .

- Genetic Engineering : The nos promoter is used in transgenic constructs due to wound/auxin inducibility .

- Biosensors : Engineered Agrobacterium strains detect this compound via β-galactosidase reporters .

This synthesis of enzymatic, chemical, and metabolic data underscores this compound’s role as a biochemical linchpin in plant-microbe interactions. Its reactivity informs both agricultural management and biotechnological applications.

科学研究应用

Biosensing Applications

Nopaline plays a crucial role in the development of biosensors for detecting Agrobacterium-induced plant tumors. Researchers have developed biosensor strains that utilize this compound metabolism to diagnose root galls caused by Agrobacterium. These biosensors are based on the interaction between this compound and specific receptors, leading to the activation of reporter genes, which can be visually detected.

Case Study: this compound-Based Biosensor Development

- Objective : To create a simple diagnostic tool for distinguishing between Agrobacterium-induced galls and similar symptoms caused by nematodes.

- Methodology : The biosensor utilizes this compound to activate the transcription of the this compound oxidase gene operon, resulting in a detectable response (e.g., color change).

- Results : The biosensor successfully identified this compound presence in plant tumor tissues, providing an effective diagnostic tool for agricultural applications .

Genetic Engineering

This compound is extensively used in genetic engineering, particularly in the development of genetically modified organisms (GMOs). The this compound synthase (NOS) gene is often employed as a selectable marker in transformation processes.

Applications in GMO Development

- Marker Gene : NOS is utilized to ensure successful integration of foreign genes into plant genomes.

- Research Findings : Studies have shown that plants transformed with NOS exhibit stable expression of transgenes, facilitating the development of crops with desirable traits such as pest resistance and improved yield .

Microbial Utilization

Certain bacteria can utilize this compound as a carbon source, making it an important compound in microbial metabolism studies. Understanding how bacteria metabolize this compound can provide insights into biocontrol strategies against plant pathogens.

Case Study: Bacterial Metabolism of this compound

- Objective : To explore how different bacterial strains utilize this compound and octopine.

- Findings : Research indicates that various strains can metabolize these compounds differently, influencing their pathogenicity and potential use in biocontrol .

Agricultural Biotechnology

This compound's role extends to agricultural biotechnology, where it is used to develop crops with enhanced traits through genetic modification. The integration of this compound-related genes can lead to improved resistance against pests and diseases.

Example: MIR162 Maize

- Overview : The MIR162 maize variety incorporates genes that enhance pest resistance while utilizing this compound synthase for gene expression regulation.

- Impact : Field trials have shown that MIR162 maize performs comparably to conventional varieties without adverse effects on non-target organisms .

Summary Table of this compound Applications

作用机制

Nopaline exerts its effects through its interaction with specific enzymes and receptors in Agrobacterium tumefaciens. The bacterium utilizes this compound as a nutrient source, metabolizing it through a series of enzymatic reactions. The key molecular targets include this compound synthase and other enzymes involved in opine catabolism. The pathways involved in this compound metabolism are crucial for the survival and virulence of Agrobacterium tumefaciens.

相似化合物的比较

Similar Compounds

Octopine: Another opine produced by , derived from arginine and pyruvate.

Agropine: An opine produced by certain strains of , derived from glutamic acid and glucose.

Uniqueness of Nopaline

This compound is unique in its specific interaction with this compound synthase and its role in the metabolism of Agrobacterium tumefaciens. Unlike octopine and agropine, this compound is derived from glutamic acid and arginine, giving it distinct chemical properties and biological functions. Its specific role in crown gall disease and its use as a marker in genetic engineering highlight its importance in scientific research and biotechnology.

生物活性

Nopaline, a compound produced by certain strains of Agrobacterium tumefaciens, plays a significant role in plant-pathogen interactions and has been the subject of extensive research. This article explores the biological activity of this compound, including its synthesis, metabolism, and implications in plant genetic engineering.

Overview of this compound

This compound is a conjugate of α-ketoglutaric acid and arginine, primarily produced by Agrobacterium tumefaciens during tumor formation in plants. It is classified as an opine, a group of compounds that serve as carbon and nitrogen sources for bacteria. This compound is synthesized via the this compound synthase (nos) gene, which is part of the T-DNA region of the Ti plasmid in Agrobacterium.

Synthesis and Metabolism

The synthesis of this compound is catalyzed by the enzyme this compound synthase, which is induced under specific conditions such as wounding or auxin treatment. The expression of the nos gene is regulated by various factors, including plant hormones and environmental stressors. Research has shown that this compound production can be significantly enhanced in response to auxin application, highlighting its role in plant signaling pathways .

Table 1: Key Enzymes and Their Functions in this compound Metabolism

| Enzyme | Function | Source Organism |

|---|---|---|

| This compound Synthase | Converts α-ketoglutaric acid and arginine into this compound | Agrobacterium tumefaciens |

| This compound Catabolic Enzymes | Degrade this compound into usable metabolites | Various Agrobacterium strains |

Biological Activity in Plant Interactions

This compound's primary biological activity lies in its interaction with host plants during infection. The presence of this compound in plant tissues serves as a signal for Agrobacterium, facilitating the establishment of a successful infection. Studies indicate that this compound-utilizing strains of Agrobacterium can induce tumors that produce high levels of this compound, which in turn supports bacterial growth and sustains the infection process .

Case Study: Agrobacterium Strain GV3101

A notable case study involves the this compound strain GV3101, which has been extensively used in plant genetic transformation experiments. This strain contains the tzs gene responsible for synthesizing trans-zeatin, a cytokinin that promotes shoot regeneration in plants. In experiments with tobacco leaf explants co-cultured with GV3101, researchers observed active shoot regeneration without additional plant growth regulators . This demonstrates this compound's role not only as a metabolic product but also as a facilitator of genetic transformation.

Implications for Genetic Engineering

The unique properties of this compound have made it a valuable tool in genetic engineering. The ability to utilize this compound as a selective marker allows researchers to track the success of transformation events in plants. Additionally, the metabolic pathways associated with this compound can be exploited to enhance plant traits such as disease resistance and growth efficiency.

Table 2: Applications of this compound in Genetic Engineering

| Application | Description |

|---|---|

| Selective Marker | Used to identify transformed cells |

| Enhancing Plant Traits | Modifying metabolic pathways to improve resistance |

| Studying Plant-Microbe Interactions | Understanding how plants respond to bacterial infections |

属性

IUPAC Name |

(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYZBGVKHTLTN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945005 | |

| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22350-70-5 | |

| Record name | Nopaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22350-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOPALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。